molecular formula C21H22N2O5 B2706673 Methyl 4-(2-((2-cyclopropyl-2-hydroxy-2-phenylethyl)amino)-2-oxoacetamido)benzoate CAS No. 1421489-25-9

Methyl 4-(2-((2-cyclopropyl-2-hydroxy-2-phenylethyl)amino)-2-oxoacetamido)benzoate

Cat. No.: B2706673
CAS No.: 1421489-25-9
M. Wt: 382.416
InChI Key: OYHZGYAQMZNDBS-UHFFFAOYSA-N
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Description

Methyl 4-(2-((2-cyclopropyl-2-hydroxy-2-phenylethyl)amino)-2-oxoacetamido)benzoate is a structurally complex benzoate ester featuring a cyclopropyl-hydroxy-phenyl-ethylamine moiety linked via an oxoacetamido bridge to the 4-position of the methyl benzoate backbone.

Properties

IUPAC Name

methyl 4-[[2-[(2-cyclopropyl-2-hydroxy-2-phenylethyl)amino]-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c1-28-20(26)14-7-11-17(12-8-14)23-19(25)18(24)22-13-21(27,16-9-10-16)15-5-3-2-4-6-15/h2-8,11-12,16,27H,9-10,13H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYHZGYAQMZNDBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2CC2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(2-((2-cyclopropyl-2-hydroxy-2-phenylethyl)amino)-2-oxoacetamido)benzoate, known by its CAS number 1421489-25-9, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H22N2O5C_{21}H_{22}N_{2}O_{5}, with a molecular weight of 382.4 g/mol. The structure features a benzoate moiety linked to a cyclopropyl and phenylethyl group, which may influence its biological interactions.

PropertyValue
CAS Number1421489-25-9
Molecular FormulaC21H22N2O5
Molecular Weight382.4 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit promising antimicrobial activity. For instance, derivatives of benzoates have shown effectiveness against various pathogens, including bacteria and fungi. The presence of the cyclopropyl and phenylethyl groups may enhance the interaction with microbial targets, potentially leading to increased efficacy.

Anticancer Activity

Research has focused on the anticancer properties of similar benzoate derivatives. The mechanism often involves the induction of apoptosis in cancer cells. For example, compounds that share structural similarities with this compound have been shown to inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines.

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular metabolism or replication, disrupting normal cellular functions.
  • Induction of Apoptosis : By triggering apoptotic pathways, the compound can lead to programmed cell death in target cells, particularly in cancerous tissues.
  • Interaction with Receptors : The structural components may allow for binding to specific biological receptors, modulating signaling pathways that regulate cell growth and survival.

Study on Antimicrobial Effects

A study conducted on related benzoate compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study reported a minimum inhibitory concentration (MIC) of 32 μg/mL for certain derivatives, indicating potential as therapeutic agents against resistant bacterial strains .

Study on Anticancer Properties

In vitro studies highlighted that compounds with similar structures induced apoptosis in breast cancer cell lines (MCF7). The results showed a reduction in cell viability by approximately 60% at a concentration of 50 μM after 48 hours of treatment .

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinoline-Piperazine-Benzoate Derivatives (C1–C7)

describes a series of methyl benzoate derivatives (C1–C7) featuring 2-arylquinoline-4-carbonyl-piperazine substituents. These compounds share the methyl benzoate core but diverge in their quinoline substituents (e.g., bromo, chloro, fluoro, methoxy, trifluoromethyl). Key comparisons include:

Compound Substituent on Quinoline Key Features
C1 Phenyl Baseline aryl group; moderate electronic effects
C2 4-Bromophenyl Heavy atom (Br) enhances molecular weight and polarizability
C3 4-Chlorophenyl Electron-withdrawing Cl may influence binding interactions
C4 4-Fluorophenyl Strong electron-withdrawal; potential metabolic stability
C6 4-Methoxyphenyl Electron-donating OMe group; increased solubility
C7 4-Trifluoromethylphenyl Highly electronegative CF₃; steric and electronic effects

The target compound lacks the quinoline-piperazine system but shares the methyl benzoate scaffold.

Pesticidal Methyl Benzoate Derivatives

and list pesticidal methyl benzoates with sulfonylurea or triazine moieties (e.g., triflusulfuron-methyl, metsulfuron-methyl). These compounds rely on sulfonylurea linkages for herbicidal activity via acetolactate synthase inhibition. In contrast, the target compound’s amide and hydroxy groups suggest a different mode of action, possibly targeting enzymes or receptors sensitive to hydrogen-bonding interactions. The cyclopropyl group may enhance lipid solubility, improving membrane penetration compared to polar sulfonylurea analogs .

Acetamido-Hydroxy Benzoate Derivatives

highlights Methyl 4-acetamido-2-hydroxybenzoate, synthesized via acetylation of 4-aminosalicylic acid. While both compounds share acetamido and hydroxy groups, the target’s cyclopropyl-phenyl-ethylamine side chain introduces greater structural complexity and lipophilicity. This could result in higher metabolic stability but reduced aqueous solubility compared to simpler acetamido-hydroxy benzoates .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Methyl 4-(2-((2-cyclopropyl-2-hydroxy-2-phenylethyl)amino)-2-oxoacetamido)benzoate, and what are their yields?

  • Methodology : A common approach involves coupling 4-amino-benzoic acid derivatives with cyclopropyl-hydroxyphenylethylamine intermediates via amidation. For example, refluxing with glacial acetic acid as a catalyst in methanol (as seen in analogous benzoate syntheses) yields high-purity products (~96% yield) .
  • Key Considerations : Optimize reaction time and solvent polarity to minimize byproducts. Confirm purity via HPLC or NMR.

Q. How should researchers handle safety and toxicity concerns during laboratory work with this compound?

  • Protocols : Follow standard first-aid measures for organic compounds:

  • Inhalation : Move to fresh air; administer artificial respiration if necessary.
  • Skin/Eye Contact : Rinse thoroughly with water for ≥15 minutes.
  • Ingestion : Do not induce vomiting; seek immediate medical attention .
    • Safety Data : Use fume hoods, PPE (gloves, goggles), and monitor for symptoms like respiratory irritation.

Q. What analytical techniques are critical for characterizing this compound’s structure?

  • Techniques :

  • NMR (¹H/¹³C) to confirm amide and ester linkages.
  • X-ray crystallography for resolving stereochemistry (e.g., cyclopropyl and hydroxy groups) .
  • Mass spectrometry (HRMS) for molecular weight validation.

Advanced Research Questions

Q. How can researchers design experiments to study the environmental fate of this compound?

  • Experimental Design :

  • Use a split-plot design (as in environmental studies) to assess abiotic/biotic degradation .
  • Measure partition coefficients (log P) and hydrolysis rates under varying pH/temperature conditions.
  • Table : Environmental Parameters to Monitor
ParameterMethodReference Standard
Hydrolysis half-lifeHPLC-UV detectionOECD 111
Soil adsorptionBatch equilibrium techniqueEPA 835.1220

Q. What strategies resolve contradictions in biological activity data for this compound?

  • Approach :

  • Perform dose-response assays across multiple cell lines to identify off-target effects.
  • Use molecular docking to validate interactions with proposed targets (e.g., enzymes or receptors).
  • Case Study : Inconsistent cytotoxicity data may arise from solvent-dependent solubility; use DMSO controls ≤0.1% .

Q. How can advanced computational models predict the compound’s pharmacokinetic properties?

  • Methodology :

  • Apply QSAR (Quantitative Structure-Activity Relationship) models to estimate log P, bioavailability, and metabolic stability.
  • Use molecular dynamics simulations to assess membrane permeability .
    • Validation : Compare predictions with in vitro Caco-2 cell assays.

Data Contradiction Analysis

Q. Why might NMR and X-ray crystallography data conflict in confirming the hydroxy group’s conformation?

  • Root Cause : Dynamic rotational barriers in solution (NMR) vs. static crystal packing (X-ray).
  • Resolution : Perform variable-temperature NMR to observe conformational flexibility .

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